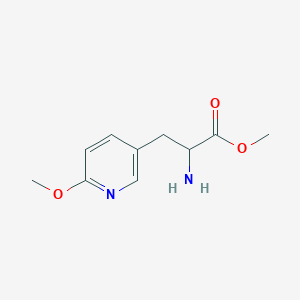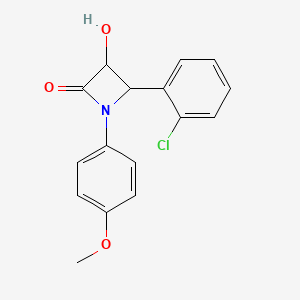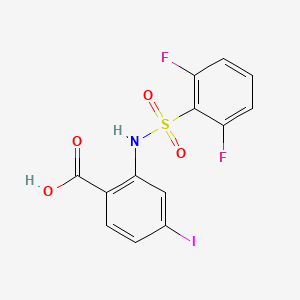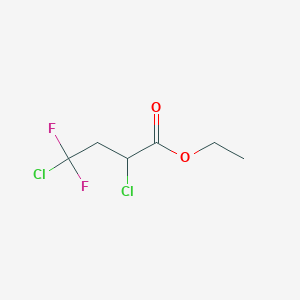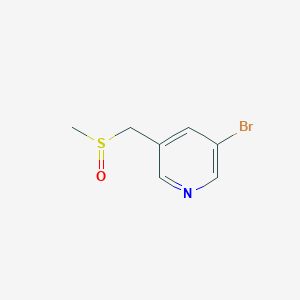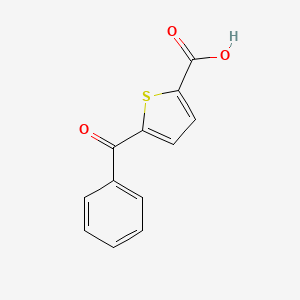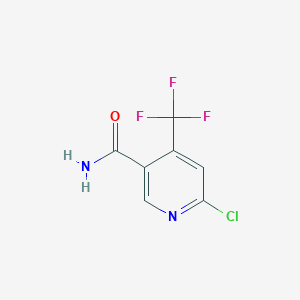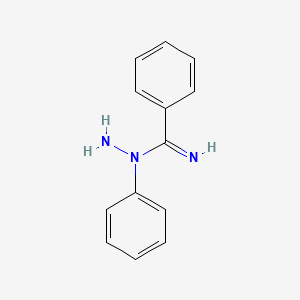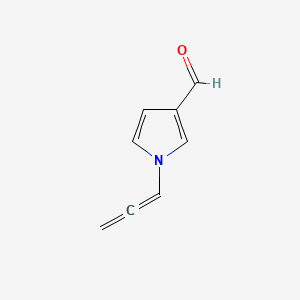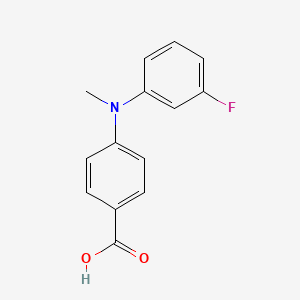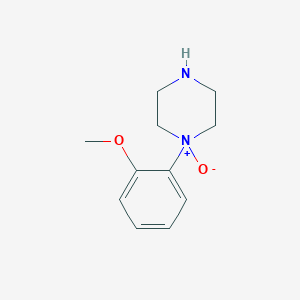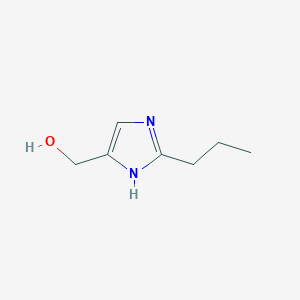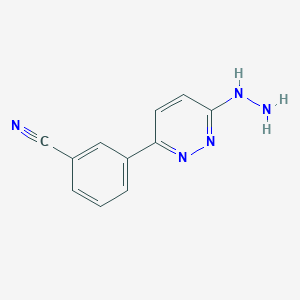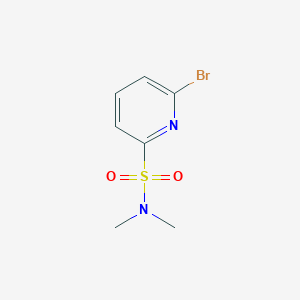
6-bromo-N,N-dimethylpyridine-2-sulfonamide
Descripción general
Descripción
“6-bromo-N,N-dimethylpyridine-2-sulfonamide” is a chemical compound with the empirical formula C7H9BrN2 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “6-bromo-N,N-dimethylpyridine-2-sulfonamide” is 201.06 . The SMILES string representation of its structure isCN(C)c1cccc(Br)n1 . Physical And Chemical Properties Analysis
“6-bromo-N,N-dimethylpyridine-2-sulfonamide” is a solid substance . It has a molecular weight of 201.06 . The compound does not have a defined flash point .Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, which means it can be harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion, it’s advised to rinse the mouth and seek medical help immediately .
Propiedades
Número CAS |
869640-47-1 |
|---|---|
Nombre del producto |
6-bromo-N,N-dimethylpyridine-2-sulfonamide |
Fórmula molecular |
C7H9BrN2O2S |
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
6-bromo-N,N-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-5-3-4-6(8)9-7/h3-5H,1-2H3 |
Clave InChI |
GNYGARMOTNFULB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=NC(=CC=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Bromo-2-nitrophenyl)propyl]pyridine](/img/structure/B8492708.png)
